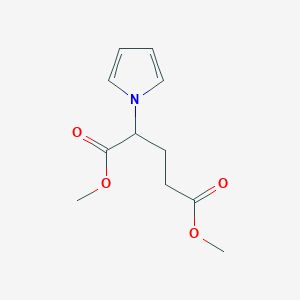

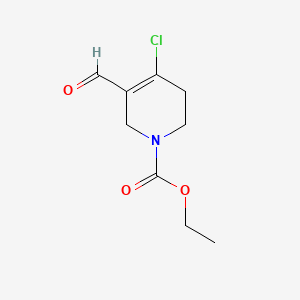

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide

Übersicht

Beschreibung

Carcinogenicity and Biological Activity

The carcinogenicity of various 5-nitrofuran derivatives has been extensively studied. One such compound, N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, demonstrated a high incidence of tumors in multiple tissues when fed to Sprague-Dawley female rats . Similarly, other derivatives have shown carcinogenic activity in Holtzman rats, with some inducing benign and malignant tumors . These findings suggest that the 5-nitrofuran moiety, possibly in combination with other substituents like hydrazine or thiazole, may contribute to carcinogenic activity.

Synthesis and Chemical Transformations

The synthesis of 5-nitrofuran-2-yl derivatives has been achieved through various methods, including microwave irradiation of 5-nitro-2-furfural with different thiosemicarbazides . Additionally, novel nitrofuran metabolites have been identified from the xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furoate, expanding the understanding of nitrofuran metabolism . The design and synthesis of Nitrofurantoin® analogues incorporating furan and pyrazole scaffolds have also been reported, highlighting the versatility of the 5-nitrofuran-2-yl moiety in drug design .

Molecular Structure Analysis

The crystal structure of a 1:1 adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid has been determined, revealing a tetrameric, proton-transfer formation that could serve as a new supramolecular synthon . This structural analysis is crucial for understanding the intermolecular interactions and potential applications of 5-nitrofuran derivatives in materials science.

Biological Activities and Potential Applications

Several 5-nitrofuran-2-yl derivatives have been evaluated for their antimicrobial and antitubercular activities. Compounds such as N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide have shown potent activity against Mycobacterium tuberculosis, with some derivatives being more active than standard drugs like isoniazid and rifampicin . Other synthesized 5-nitrofuran-2-carbohydrazides have displayed variable activity against a range of bacterial and fungal pathogens, with certain sulfonamide derivatives exhibiting superior potency .

Physical and Chemical Properties

The reactivity of 5-nitrofuran derivatives under different conditions has been explored, with studies on the methanolysis and hydrolysis of methyl 2,5- and 4,5-dihydrofuran-2-carboxylates providing insights into their chemical behavior . These studies are essential for understanding the stability and degradation pathways of nitrofuran compounds, which can influence their pharmacokinetics and environmental impact.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications in Healthcare

Nitrofurans have been utilized for their antimicrobial properties against a wide spectrum of Gram-positive and Gram-negative bacteria. The clinical utility of nitrofurans extends to the treatment of urinary tract infections and the prophylaxis of catheter-associated urinary tract infections (CAUTIs). The development of a nitrofurazone-impregnated catheter represents an innovative approach to prevent CAUTIs, showcasing the potential of nitrofurans in reducing bacterial resistance concerns (Guay, 2012).

Environmental and Food Safety

Nitrofuran antibiotics have been banned within the European Union for use in food-producing species since 1993 due to concerns about their residues in food. Research focuses on the detection of nitrofuran metabolites in food, addressing public health concerns related to their presence in the food chain (Kwon, 2017).

External Use and Solubility Enhancement

Research on nitrofurans for external use indicates their widespread demand in the pharmaceutical market. Nitrofuran derivatives like furacillin and furazolidone have been developed in various dosage forms for external application, underscoring their effectiveness in antimicrobial resistance. Ongoing research aims to enhance their solubility and dissolution rate, highlighting the active pursuit of improving nitrofuran-based treatments (Beliatskaya et al., 2019).

Hydrotropy, a technique for enhancing solubility, has been explored for improving the solubility of poorly soluble compounds, including nitrofurans. This approach does not require chemical modifications of drugs, offering a promising avenue for enhancing the efficacy of nitrofuran-based treatments (Nidhi et al., 2011).

Eigenschaften

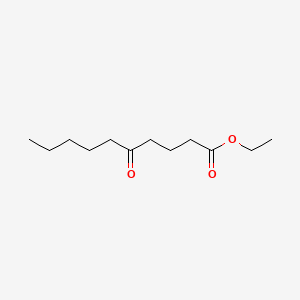

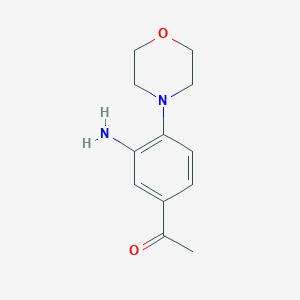

IUPAC Name |

(5-nitrofuran-2-yl)methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S.BrH/c7-6(8)13-3-4-1-2-5(12-4)9(10)11;/h1-2H,3H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIKNUAJKOAYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384324 | |

| Record name | (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide | |

CAS RN |

82118-18-1 | |

| Record name | (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)